molecular formula C12H11ClN4O2S2 B2426160 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide CAS No. 638997-34-9

2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide

Cat. No. B2426160
CAS RN: 638997-34-9
M. Wt: 342.82
InChI Key: QOEFMKSKTPOMIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide is a compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as ACTA and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

Molecular Structure and Intermolecular Interactions

  • This compound is part of a class of substances with specific molecular structures characterized by certain intermolecular interactions. These interactions include hydrogen bonds and π-interactions, forming 3-D arrays in crystals. Such structural properties are essential for understanding the compound's chemical behavior and potential applications in materials science (Boechat et al., 2011).

Synthesis and Chemical Analysis

  • Novel derivatives of similar compounds have been synthesized using carbodiimide condensation, a method that aids in the preparation of various chemical structures. These compounds were analyzed using infrared spectroscopy, nuclear magnetic resonance, and elemental analyses, indicating a broader application in organic synthesis and chemical analysis (Yu et al., 2014).

Application in Crystallography

  • A related compound, 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, demonstrated distinct crystal structures with specific orientations of molecular rings. Such studies are crucial in crystallography and materials science, informing the development of new materials and drugs (Saravanan et al., 2016).

Antibacterial Activity

  • Various derivatives of this compound have been synthesized and evaluated for antibacterial activity against different bacteria, indicating potential applications in developing new antibacterial agents (Desai et al., 2008).

Potential in Cancer Research

  • Certain analogs of this compound have been synthesized and screened for anticancer activity. Their structure and spectral features were studied, and cytotoxic activities were evaluated, suggesting potential in cancer research and treatment (Abu-Melha, 2021).

properties

IUPAC Name

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4O2S2/c1-7(18)14-11-16-17-12(21-11)20-6-10(19)15-9-4-2-3-8(13)5-9/h2-5H,6H2,1H3,(H,15,19)(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOEFMKSKTPOMIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.